2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone
Description
2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a benzoisoxazole core linked to a piperazine ring via an ethanone bridge. The piperazine moiety is further substituted with a thiazole ring bearing a thiophene group at the 4-position.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-19(11-16-15-3-1-2-4-18(15)26-22-16)23-6-8-24(9-7-23)20-21-17(13-28-20)14-5-10-27-12-14/h1-5,10,12-13H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGICEFPVXFVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
- Antiepileptic Activity :
-
Antitumor Properties :
- Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that the thiazole and piperazine components may contribute to apoptosis induction in tumor cells .
- Antimicrobial Activity :
Case Studies
Several studies have highlighted the compound's potential:
- Antitumor Study : A study demonstrated that derivatives of the compound inhibited the growth of human cancer cell lines by inducing apoptosis and disrupting cellular metabolism .
- Antimicrobial Efficacy : Another research effort showed that compounds similar to this one had minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 20 µg/mL against various bacterial strains, indicating strong antimicrobial properties .
Synthetic Methodologies
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves several steps:
- Formation of the Benzo[d]isoxazole Ring : Typically achieved through cyclization reactions involving appropriate precursors.
- Thiazole Synthesis : Often synthesized via condensation reactions between thioketones and amines.
- Piperazine Derivatization : Piperazine can be functionalized to introduce various substituents that enhance biological activity.
Comparison with Similar Compounds
Data Tables
Table 1. Comparison of Structural Analogues
Q & A
Q. What are the standard synthetic routes for synthesizing 2-(Benzo[d]isoxazol-3-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Formation of the piperazine-thiazole-thiophene intermediate through nucleophilic substitution or coupling reactions (e.g., refluxing with aryl isothiocyanates in DMF for 4 hours) . (ii) Condensation of the benzoisoxazole moiety using formaldehyde and ammonia under acidic conditions, followed by purification via recrystallization from ethanol . Key characterization steps include 1H/13C NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS (e.g., calculated [M+H]+: 462.15, observed: 462.14) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns aromatic protons (7.2–8.5 ppm) and carbonyl groups (~170 ppm) .
- HRMS : Validates molecular weight (e.g., observed [M+H]+: 462.14 vs. calculated: 462.15) .
- IR Spectroscopy : Identifies C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
- TLC : Monitors reaction progress using silica gel plates and iodine visualization .
Q. How are intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine synthesized and purified?
- Methodological Answer :
- Synthesis : React benzo[d]thiazole derivatives with aryl amines under reflux in DMF (4 hours, 90–95°C) .
- Purification : Use ethanol recrystallization to isolate intermediates as pale-yellow solids (yields: 79–85%) .
Q. What solvents and catalysts are optimal for cyclization reactions in similar heterocyclic systems?
- Methodological Answer :
- Solvents : DMF or glacial acetic acid for high-polarity intermediates .
- Catalysts : HCl or methylamine in ethanol for acid/base-mediated cyclization (e.g., forming triazinane-thiones in 70–85% yields) .
Q. How do researchers assess compound purity during synthesis?
- Methodological Answer :
- Melting Point Analysis : Compare observed values (e.g., 218–220°C) with literature data .
- Elemental Analysis : Verify C/H/N ratios (e.g., calculated: C 60.69%, H 4.58%, N 21.23%; observed: C 60.77%, H 4.63%, N 21.29%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (80–110°C), solvent (DMF vs. ethanol), and catalyst concentration (e.g., HCl vs. methylamine) .
- Reaction Monitoring : Use TLC to terminate reactions at 80% completion (Table 1 in shows yields drop beyond 4-hour reflux).
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., thiophene vs. phenyl groups) and evaluate MIC values (Table 2 in shows MICs range from 1–19 µg/mL depending on substituents).
- Computational Modeling : Use molecular docking to predict binding affinity differences due to steric/electronic effects .
Q. How are computational methods integrated to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (~3.5), solubility (<0.1 mg/mL), and CYP450 interactions .
- Docking Studies : Target receptors (e.g., kinase enzymes) using AutoDock Vina to prioritize analogs for synthesis .
Q. What experimental designs validate the mechanism of action in antimicrobial assays?
- Methodological Answer :
Q. How do researchers address variability in NMR data due to tautomerism in heterocyclic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
